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Compound of Interest

Compound Name: Rhodinyl propionate

CAS No.: 105-89-5

Cat. No.: B089866

Get Quote

Executive Technical Summary
Rhodinyl Propionate is a high-value terpene ester used in fragrance and flavor formulation for

its deep, leafy-rose profile.[1] In strict chemical nomenclature, it refers to 3,7-dimethyl-7-octen-

1-yl propionate (the α-isomer), possessing a terminal methylene group.[1] However,

commercial supplies frequently contain or consist of Citronellyl Propionate (3,7-dimethyl-6-

octen-1-yl propionate, the β-isomer).[1]

Accurate spectroscopic analysis requires distinguishing the terminal alkene of the rhodinyl form

from the trisubstituted internal alkene of the citronellyl form. This guide provides the definitive

data to resolve these isomers using NMR, IR, and Mass Spectrometry.
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Parameter
Rhodinyl Propionate (α-
Isomer)

Citronellyl Propionate (β-
Isomer)

CAS Number 105-89-5 141-14-0

IUPAC Name
3,7-dimethyl-7-octen-1-yl

propionate

3,7-dimethyl-6-octen-1-yl

propionate

Structure
Terminal Alkene (

)

Internal Alkene (

)

Molecular Formula

MW 212.33 g/mol 212.33 g/mol

Experimental Protocols (Sample Preparation)
Reliable data acquisition depends on standardized sample preparation to minimize solvent

effects and hydrolysis.

NMR Sample Preparation
Objective: Eliminate concentration-dependent shifts and prevent ester hydrolysis.

Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.

Concentration: Prepare a 15-20 mg/mL solution.

Why: Higher concentrations can cause viscosity broadening; lower concentrations reduce

signal-to-noise.[1]

Vessel: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field

homogeneity.

Filtration: If the sample appears cloudy (common with aged terpene esters due to

polymerization), filter through a 0.2 µm PTFE syringe filter into the tube.
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GC-MS Sample Preparation
Objective: Prevent thermal degradation of the ester during injection.

Solvent: Dilute 10 µL of neat oil into 10 mL of HPLC-grade Hexane or Dichloromethane.

Concentration: Final concentration approx. 1000 ppm.

Inlet Conditions: Split injection (50:1 or 100:1) at 250°C.

Caution: Avoid acidic solvents which can catalyze the isomerization of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for authentication is

NMR, specifically observing the olefinic region (4.5–5.2 ppm).

Comparative NMR Data (500 MHz, )
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Position / Group
Rhodinyl
Propionate (α-
Isomer)

Citronellyl
Propionate (β-
Isomer)

Multiplicity

Olefinic Protons

4.69 & 4.66 ppm

(Terminal

)

5.08 ppm (Internal

)
Multiplet / Triplet

Ester 4.11 ppm 4.10 ppm
Triplet (

)

Propionate 2.32 ppm 2.31 ppm
Quartet (

)

Allylic Methyl 1.71 ppm (Singlet)
1.68 & 1.60 ppm

(Singlets)
on

Propionate 1.13 ppm 1.13 ppm
Triplet (

)

C3-Methyl 0.92 ppm 0.91 ppm Doublet

Diagnostic Insight: The presence of two broad singlets or a multiplet at 4.6–4.7 ppm confirms

the presence of true Rhodinyl Propionate. A triplet at 5.1 ppm indicates Citronellyl Propionate.

NMR Chemical Shifts (125 MHz, )
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Carbon Type
Rhodinyl (α)

(ppm)

Citronellyl (β)

(ppm)
Assignment

Carbonyl (

)
174.6 174.6 Propionate Ester

Quaternary Alkene 145.2 131.3 C7 (α) vs C7 (β)

Terminal/Internal

Alkene

110.5 (

)

124.6 (

)
C8 (α) vs C6 (β)

Ester 62.8 62.9 C1

Propionate 27.6 27.6

Infrared Spectroscopy (FT-IR)
IR is useful for rapid functional group verification but less effective for quantification of isomers

than NMR.

Carbonyl Stretch (

): Strong band at 1735–1740 cm⁻¹ (Characteristic of saturated aliphatic esters).

C-O Stretch: Strong bands at 1180–1200 cm⁻¹.

Isomer Differentiation Region:

Rhodinyl (α): Distinct absorption at 890 cm⁻¹ (Out-of-plane bending of terminal

) and 1645 cm⁻¹ (

stretch).[1]

Citronellyl (β): Absorption at 830–840 cm⁻¹ (Trisubstituted alkene) and weak 1670 cm⁻¹

band.
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Mass Spectrometry (EI-MS)
In Electron Ionization (70 eV), the molecular ion (

) is weak. The fragmentation is driven by the loss of the propionic acid moiety and the stability
of the terpenoid carbocations.

Fragmentation Logic
Molecular Ion: m/z 212 (Trace/Weak).

Primary Elimination: Loss of Propionic Acid (

, 74 Da).

m/z 138 (Rhodinyl/Citronellyl hydrocarbon cation,

).

Terpenoid Fragmentation:

The

ion undergoes allylic cleavage.

Base Peak:m/z 69 (Isoprenyl cation,

). This is dominant in both isomers but often sharper in the

-isomer due to the pre-formed isopropylidene group.

Characteristic Ions: m/z 41, 55, 81, 95 (Typical terpene pattern).

Acylium Ion:m/z 57 (

) and m/z 29 (

).

Fragmentation Pathway Diagram
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The following diagram illustrates the primary fragmentation pathways for Rhodinyl Propionate
under EI-MS conditions.

Molecular Ion
[C13H24O2]+

m/z 212

McLafferty / 1,2-Elimination
(- Propionic Acid)

- 74 Da

Propionyl Cation
[C3H5O]+

m/z 57

Alpha Cleavage

Hydrocarbon Cation
[C10H18]+

m/z 138

Isoprenyl Cation
[C5H9]+

m/z 69 (Base Peak)Allylic Cleavage

m/z 95

m/z 81

Click to download full resolution via product page

Caption: Primary Electron Ionization (EI) fragmentation pathway for Rhodinyl Propionate,

highlighting the dominant loss of propionic acid and formation of the m/z 69 base peak.

Analytical Workflow for Authentication
To certify a sample as "Rhodinyl Propionate" (High Alpha), follow this logic gate:
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Unknown Sample

Step 1: FT-IR Analysis
Check 1740 cm-1 (Ester)

Step 2: 1H NMR (CDCl3)
Focus on 4.5 - 5.2 ppm

Isomer Determination

Peaks at 4.6-4.7 ppm
(Terminal =CH2)

CONFIRMED RHODINYL

Signal A Only

Triplet at 5.1 ppm
(Internal =CH-)

CONFIRMED CITRONELLYL

Signal B Only

Both Signals Present
CALCULATE RATIO

A + B

Click to download full resolution via product page

Caption: Decision matrix for distinguishing Rhodinyl (α) from Citronellyl (β) propionate using 1H

NMR markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

